12-Methylcarnosol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylcarnosol is a phenolic diterpene-carnosone, a type of compound found in various plants, particularly in the Lamiaceae family. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C21H28O4, and it has a molecular weight of 344.4446 .
Vorbereitungsmethoden
The synthesis of 12-Methylcarnosol involves several steps, typically starting from natural sources or through synthetic routes. One common method involves the extraction from plants like Salvia officinalis. The compound can be isolated using chromatographic techniques. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
12-Methylcarnosol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetone, along with catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
12-Methylcarnosol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Industry: It is used in the formulation of cosmetic products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 12-Methylcarnosol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby potentially enhancing cholinergic transmission. Additionally, it may exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK .
Vergleich Mit ähnlichen Verbindungen
12-Methylcarnosol is similar to other phenolic diterpenes such as carnosic acid and carnosol. it lacks the ability to inhibit melanin synthesis, which is a characteristic feature of other phenolic diterpenes . This uniqueness makes this compound a distinct compound with specific applications in scientific research and industry.
Similar Compounds
- Carnosic acid
- Carnosol
- Rosmanol
- Rosmarinic acid
Eigenschaften
Molekularformel |
C21H28O4 |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1R,8S,10S)-3-hydroxy-4-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C21H28O4/c1-11(2)12-9-13-14-10-15-20(3,4)7-6-8-21(15,19(23)25-14)16(13)17(22)18(12)24-5/h9,11,14-15,22H,6-8,10H2,1-5H3/t14-,15-,21+/m0/s1 |
InChI-Schlüssel |
SLKLTLJLWMEJLZ-VFCRVFHLSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)OC |
Kanonische SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.